4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1037587-74-8
VCID: VC7761447
InChI: InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)
SMILES: CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O
Molecular Formula: C12H14Cl2N2O3
Molecular Weight: 305.16

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid

CAS No.: 1037587-74-8

Cat. No.: VC7761447

Molecular Formula: C12H14Cl2N2O3

Molecular Weight: 305.16

* For research use only. Not for human or veterinary use.

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid - 1037587-74-8

Specification

CAS No. 1037587-74-8
Molecular Formula C12H14Cl2N2O3
Molecular Weight 305.16
IUPAC Name 4-(2,5-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-5-7(13)3-4-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)
Standard InChI Key ACXJTDPXRYJMCL-UHFFFAOYSA-N
SMILES CCNC(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)O

Introduction

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is an organic compound featuring a dichloroaniline moiety and an ethylamino group attached to a butanoic acid backbone. It is classified as an amide and has attracted attention for its potential applications in medicinal chemistry, agricultural research, and material science. Its molecular formula is C10H9Cl2NO3, with a molecular weight of approximately 262.09 g/mol .

Structural Characteristics

The compound's structure includes:

  • A dichloroaniline group, which contributes to its chemical reactivity and biological activity.

  • An ethylamino group, enhancing solubility and interaction with biological targets.

  • A butanoic acid backbone, providing the molecule with stability and versatility in chemical reactions.

PropertyValue
Molecular FormulaC10H9Cl2NO3
Molecular Weight262.09 g/mol
CAS Number25589-43-9
EC Number666-048-5

Synthesis and Preparation Methods

The synthesis of 4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid typically involves three major steps:

  • Formation of the Dichloroaniline Intermediate

    • Starting material: Chlorination of aniline to produce 2,5-dichloroaniline.

    • Reaction conditions: Controlled chlorination using reagents such as chlorine gas or sodium hypochlorite.

  • Coupling Reaction

    • The dichloroaniline intermediate is reacted with ethylamine under controlled conditions to form the ethylamino derivative.

  • Formation of the Butanoic Acid Backbone

    • The ethylamino derivative reacts with a suitable butanoic acid precursor (e.g., succinic anhydride) under acidic or basic conditions to yield the final product.

Chemical Reactions

This compound exhibits diverse reactivity due to its functional groups:

  • Oxidation

    • Oxidizing agents such as potassium permanganate can convert it into oxo derivatives.

  • Reduction

    • Reducing agents like lithium aluminum hydride can reduce nitro groups to amines.

  • Substitution Reactions

    • Halogen atoms in the dichloroaniline moiety can be substituted using nucleophilic agents like sodium hydroxide or potassium tert-butoxide .

Applications in Scientific Research

The compound has significant potential in various fields:

  • Medicinal Chemistry

    • It is studied for antimicrobial and anticancer properties due to its reactive dichloroaniline group.

  • Agricultural Research

    • It may serve as a precursor for agrochemicals such as herbicides or pesticides.

  • Material Science

    • The compound is used in developing specialized polymers and coatings.

Mechanism of Action

While its precise mechanism of action remains under investigation, it is hypothesized that:

  • The dichloroaniline group interacts with enzymes or receptors, modulating cellular signaling pathways.

  • The ethylamino group enhances solubility and bioavailability, allowing it to reach specific molecular targets effectively .

Comparison with Related Compounds

4-(2,5-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is unique compared to similar compounds due to:

  • Its specific substitution pattern (dichloroaniline and ethylamino groups).

  • Enhanced chemical stability and biological activity.

CompoundUnique Features
4-(2,4-Dichloroanilino)-2-(ethylamino)-...Different halogen substitution (2,4 vs 2,5).
4-(2,5-Dichloroanilino)-2-(methylamino)...Methylamino group instead of ethylamino.

Future Research Directions

Further studies are needed to:

  • Explore its full range of biological activities.

  • Optimize synthesis methods for industrial-scale production.

  • Investigate its environmental impact and degradation pathways.

This compound holds promise for advancing both fundamental research and practical applications in various scientific disciplines.

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